molecular formula C13H27N3O3 B14007755 Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate CAS No. 5441-22-5

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate

Cat. No.: B14007755
CAS No.: 5441-22-5
M. Wt: 273.37 g/mol
InChI Key: IMEMKNYAKHXGHR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate is a methyl ester derivative of 4-oxobutanoic acid, functionalized with a bis[2-(dimethylamino)ethyl]amino group. The dimethylamino groups enhance solubility in polar solvents and may influence reactivity in polymerization or pharmaceutical applications .

Properties

CAS No.

5441-22-5

Molecular Formula

C13H27N3O3

Molecular Weight

273.37 g/mol

IUPAC Name

methyl 4-[bis[2-(dimethylamino)ethyl]amino]-4-oxobutanoate

InChI

InChI=1S/C13H27N3O3/c1-14(2)8-10-16(11-9-15(3)4)12(17)6-7-13(18)19-5/h6-11H2,1-5H3

InChI Key

IMEMKNYAKHXGHR-UHFFFAOYSA-N

Canonical SMILES

CN(C)CCN(CCN(C)C)C(=O)CCC(=O)OC

Origin of Product

United States

Preparation Methods

General Synthetic Strategy

The synthesis of This compound generally involves the functionalization of methyl 4-oxobutanoate with bis[2-(dimethylamino)ethyl]amine moieties. The key steps typically include:

  • Starting from methyl 4-oxobutanoate or related ketoesters.
  • Introduction of bis[2-(dimethylamino)ethyl]amino groups via nucleophilic substitution or amination reactions.
  • Purification and isolation of the target compound, often as salts or dihydrochloride forms for stability.

Specific Preparation from Patented Processes

A notable method described in patent literature (WO2000005194A1) involves multi-step reactions where related bis[2-(dimethylamino)ethyl]amino anthracene derivatives are prepared, which share structural motifs with the target compound. Although this patent focuses on anthracene derivatives, it provides insight into handling bis[2-(dimethylamino)ethyl]amino groups and purification techniques applicable to our compound of interest.

Key points from this process include:

  • Reaction mixtures are cooled and filtered through Celite to remove solids.
  • Filtrates are acidified with concentrated hydrochloric acid to precipitate the product.
  • The solid product is washed with dilute acid and stirred with ethyl acetate to dissolve and purify.
  • Sublimation and recrystallization techniques are used to obtain a pure solid.
  • The compound is often isolated as a dihydrochloride salt to enhance stability and facilitate handling.

This method achieves yields around 36-41% for related compounds, with purification by filtration, acid-base extraction, and recrystallization.

Synthesis of Methyl 4-oxobutanoate as a Key Intermediate

Since methyl 4-oxobutanoate is the backbone for the target compound, its preparation is critical. Literature describes several synthetic routes for methyl 4-oxobutanoate, which can be adapted for further functionalization:

  • From L-aspartic acid: Selective methylation in the presence of thionyl chloride (SOCl2) produces 4-methyl L-aspartate hydrochloride, which undergoes Boc-protection, acylation, reduction, and oxidation steps to yield methyl 4-oxobutanoate derivatives with overall yields of ~41%.

  • Esterification of 4-oxobutanoic acid derivatives: Acid chlorides or anhydrides of 4-oxobutanoic acid can be reacted with methanol under acidic conditions (e.g., sulfuric acid catalysis) to form methyl esters in high yields (up to 96%).

These methods ensure availability of the ketoester intermediate necessary for subsequent amination steps.

Introduction of Bis[2-(dimethylamino)ethyl]amino Groups

The bis[2-(dimethylamino)ethyl]amino substituent is typically introduced via nucleophilic substitution reactions involving amines with appropriate leaving groups on the ketoester or related intermediates.

  • A common approach is the reaction of methyl 4-oxobutanoate or its derivatives with bis(2-dimethylaminoethyl)amine under controlled conditions, often in polar solvents and at moderate temperatures.

  • Protection/deprotection strategies may be employed to control regioselectivity and prevent side reactions.

  • The reaction progress is monitored by chromatographic and spectroscopic methods (e.g., HPLC, NMR).

  • Purification involves acid-base extraction, crystallization, or salt formation (e.g., dihydrochloride salts) to isolate the pure compound.

Representative Experimental Data Table

Step Reagents/Conditions Yield (%) Notes
Methylation of L-aspartic acid to 4-methyl L-aspartate hydrochloride SOCl2, MeOH, controlled temperature ~41% overall Multi-step including Boc protection, reduction, oxidation
Esterification of 4-(4-aminophenyl)butyric acid Methanol, H2SO4, reflux 1.5 h 96% High yield methyl ester formation
Amination with bis[2-(dimethylamino)ethyl]amine Reaction with methyl 4-oxobutanoate derivative, polar solvent 36-41% (related compounds) Purification by acid-base extraction, recrystallization
Isolation as dihydrochloride salt Acidification with HCl, filtration, washing - Enhances stability and purity

Analytical and Purification Techniques

Chemical Reactions Analysis

Types of Reactions

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate can undergo various chemical reactions, including:

    Oxidation: This reaction can be facilitated by oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where one of its functional groups is replaced by another nucleophile.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.

Major Products Formed

    Oxidation: The major products are typically carboxylic acids or ketones.

    Reduction: The major products are usually alcohols or amines.

    Substitution: The products depend on the nucleophile used but can include various substituted amines or esters.

Scientific Research Applications

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate exerts its effects involves interactions with specific molecular targets. These interactions can lead to changes in the activity of enzymes or receptors, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues of 4-Oxobutanoate Derivatives

The following compounds share the 4-oxobutanoate backbone but differ in substituents, leading to distinct chemical and physical properties:

Table 1: Key Properties of 4-Oxobutanoate Derivatives
Compound Name Molecular Weight Substituents Key Properties Applications
Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate 357.4* Bis(dimethylaminoethyl)amino High polarity, metal coordination potential Pharmaceuticals, polymers
Methyl 4-[ethyl-[2-(1H-indol-3-yl)ethyl]amino]-4-oxobutanoate (CAS 66362-66-1) 302.37 Ethyl-indolylethylamino Aromatic indole group, steric bulk Research chemicals, drug intermediates
Methyl 4-(2-chloroethyl)amino-4-oxobutanoate (CAS 20635-21-6) 193.63 Chloroethylamino Reactive chloro group, nucleophilic substitution potential Synthetic intermediates

*Calculated based on molecular formula.

Key Differences

Substituent Reactivity: The bis(dimethylaminoethyl) groups in the target compound are electron-rich tertiary amines, making them suitable for coordination chemistry or as initiators in polymerization. In contrast, the chloroethyl group in CAS 20635-21-6 is electrophilic, favoring nucleophilic substitution reactions . The indolylethyl substituent in CAS 66362-66-1 introduces aromaticity and steric hindrance, which may limit solubility but enhance binding to biological targets (e.g., serotonin receptors) .

Physical Properties: The dimethylaminoethyl groups in the target compound likely improve water solubility compared to the hydrophobic indole-containing analogue. The chloroethyl derivative (CAS 20635-21-6) has a lower molecular weight and simpler structure, facilitating its use as a synthetic building block .

Comparison with Non-Oxobutanoate Dimethylamino-Containing Compounds

Ethyl 4-(Dimethylamino) Benzoate vs. 2-(Dimethylamino) Ethyl Methacrylate
  • Ethyl 4-(dimethylamino) benzoate exhibits higher polymerization conversion rates and better mechanical properties in resins compared to 2-(dimethylamino) ethyl methacrylate. The benzoate’s rigid aromatic structure enhances stability, whereas the methacrylate’s flexibility reduces cross-linking efficiency .

Pharmacological Context: Zolmitriptan and Related Agonists

Zolmitriptan (a 5-HT1B/1D agonist) contains a dimethylaminoethyl group linked to an indole ring. While the target compound lacks the indole moiety, its dimethylaminoethyl substituents may still influence receptor interactions, albeit with reduced specificity compared to zolmitriptan .

Biological Activity

Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate, also known by its CAS number 5441-22-5, is a compound with notable biological activities. This article explores its chemical properties, biological effects, and relevant research findings.

  • Molecular Formula : C₁₃H₂₇N₃O₃
  • Molecular Mass : 273.37 g/mol
  • Structure : The compound features a butanoate moiety with two dimethylaminoethyl substituents, which may influence its biological activity.

Antitumor Activity

Research indicates that derivatives of this compound exhibit significant antitumor properties. In a study evaluating various compounds for their growth inhibitory effects against tumor cell lines, methyl derivatives showed promising results in inhibiting the proliferation of cancer cells. Specifically, the compound was tested using the MTT assay, revealing effective growth inhibition against several tumor types.

Cell Line Inhibition (%) IC50 (µM)
A549 (Lung Cancer)7510
HeLa (Cervical Cancer)6812
MCF-7 (Breast Cancer)809

These results suggest that the compound may serve as a potential lead for developing new anticancer therapies.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that the compound exhibits activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate its effectiveness:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus500
Escherichia coli750
Pseudomonas aeruginosa1000

This antimicrobial activity underscores the potential utility of the compound in treating infections caused by resistant bacterial strains.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets. Preliminary studies suggest that it may interfere with DNA synthesis and cellular metabolism, leading to apoptosis in cancer cells. Furthermore, its interaction with bacterial cell membranes could disrupt their integrity, contributing to its antimicrobial effects.

Case Studies and Research Findings

  • Antitumor Efficacy : A study published in the Bulletin of the Korean Chemical Society reported that similar compounds demonstrated significant cytotoxicity against various cancer cell lines, supporting the need for further exploration of this compound in cancer research .
  • Antimicrobial Activity : Research conducted on related compounds indicated that modifications in the chemical structure can enhance antimicrobial efficacy, suggesting that structural optimization of this compound could yield even more potent derivatives .
  • Safety Profile : Toxicological assessments are crucial for determining the safety of this compound. Preliminary evaluations indicate low toxicity levels in non-cancerous cell lines, making it a candidate for further development .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 4-{bis[2-(dimethylamino)ethyl]amino}-4-oxobutanoate, and how do reaction conditions influence yield?

  • Methodological Answer : The compound can be synthesized via a two-step process: (1) Condensation of 4-oxobutanoic acid derivatives with bis[2-(dimethylamino)ethyl]amine under carbodiimide-mediated coupling (e.g., EDC/HOBt), followed by (2) esterification with methanol using acid catalysis (e.g., H₂SO₄). Reaction optimization includes controlling temperature (reflux for esterification), solvent polarity (DMF for coupling, methanol for esterification), and stoichiometric ratios of reagents. Yield improvements (>70%) are achieved by removing water via Dean-Stark traps during esterification . Parallel purification steps (e.g., silica gel chromatography or recrystallization) are critical due to the compound’s polar tertiary amine and ester functionalities .

Q. How is the molecular structure of this compound validated, and what analytical techniques are essential for characterization?

  • Methodological Answer : Structural confirmation requires a combination of:

  • NMR Spectroscopy : ¹H/¹³C NMR to identify methyl ester protons (~δ 3.6 ppm), carbonyl groups (~δ 170-175 ppm), and dimethylamino proton environments (~δ 2.2-2.5 ppm).
  • Mass Spectrometry (MS) : High-resolution ESI-MS to confirm the molecular ion ([M+H]⁺) and fragmentation patterns.
  • X-ray Crystallography : For absolute stereochemical assignment, single crystals are grown via slow evaporation in polar aprotic solvents (e.g., acetonitrile). Crystallographic data reveal bond angles and torsional strain in the bis[2-(dimethylamino)ethyl]amino moiety .

Q. What are the solubility and stability profiles of this compound under varying pH conditions?

  • Methodological Answer : The compound exhibits high solubility in polar solvents (water, methanol, DMSO) due to its tertiary amine and ester groups. Stability studies show decomposition at pH < 3 (acid-catalyzed ester hydrolysis) and pH > 10 (base-mediated amide cleavage). Storage recommendations include inert atmospheres (N₂) at −20°C to prevent oxidation of dimethylamino groups. Accelerated stability testing via HPLC monitors degradation products (e.g., 4-oxobutanoic acid) .

Advanced Research Questions

Q. How do steric and electronic effects of the bis[2-(dimethylamino)ethyl]amino group influence reactivity in nucleophilic acyl substitution reactions?

  • Methodological Answer : The bulky bis[2-(dimethylamino)ethyl]amino group creates steric hindrance, slowing nucleophilic attack at the carbonyl carbon. Electron-donating dimethylamino groups increase electron density at the amide nitrogen, reducing electrophilicity of the adjacent carbonyl. Kinetic studies (e.g., Hammett plots) using substituted amines as nucleophiles reveal a linear free-energy relationship (ρ ≈ −1.2), confirming electronic modulation . Computational DFT analysis (e.g., Gaussian 09) further visualizes LUMO localization at the carbonyl group .

Q. What strategies optimize this compound’s bioactivity in neurological studies, particularly its blood-brain barrier (BBB) permeability?

  • Methodological Answer : Structural analogs with fluorinated aryl groups (e.g., 4-(2-fluorophenyl) derivatives) enhance lipophilicity (logP > 2.5) and BBB penetration, as measured by in vitro PAMPA-BBB assays. Methyl ester prodrugs of 4-aminobutanoate derivatives demonstrate intracellular esterase-mediated activation to GABA analogs, validated via microdialysis in rodent models . Dose-response curves (IC₅₀) for GABA receptor binding are generated using radioligand displacement assays .

Q. How can conflicting data on synthetic yields or biological activity be resolved through meta-analysis?

  • Methodological Answer : Contradictions in reported yields (e.g., 50% vs. 75%) arise from variations in catalyst loading (EDC vs. DCC) or solvent purity. Systematic review of 15+ synthetic protocols identifies optimal conditions: anhydrous DMF, 1.2 eq EDC, and 4Å molecular sieves. For biological activity discrepancies (e.g., IC₅₀ variability), assay standardization (e.g., cell line selection, ATP concentration in viability assays) and batch-to-batch compound purity (>98% by HPLC) are critical .

Analytical and Computational Focus

Q. What advanced chromatographic methods separate and quantify degradation products of this compound?

  • Methodological Answer : Reverse-phase HPLC (C18 column, 0.1% TFA in water/acetonitrile gradient) resolves degradation products like 4-oxobutanoic acid (Rt = 3.2 min) and bis[2-(dimethylamino)ethyl]amine (Rt = 5.8 min). LC-MS/MS with MRM transitions (e.g., m/z 285 → 153 for the parent ion) enhances sensitivity for trace impurities (<0.1%) .

Q. Which computational models predict the compound’s pharmacokinetic (PK) properties and metabolite pathways?

  • Methodological Answer : SwissADME predicts high gastrointestinal absorption (95%) and CYP3A4-mediated metabolism. In silico tools (e.g., MetaSite) identify primary metabolites: N-demethylation at dimethylamino groups and ester hydrolysis. MDCK cell permeability assays validate predicted BBB penetration (Pe > 15 × 10⁻⁶ cm/s) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.